Lipophilicity (XLogP3) Differentiates the N-Propyl Homologue from Shorter- and Longer-Chain Analogs
The computed XLogP3 of 2.4 for N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine places it between the N-methyl (estimated XLogP3 ~1.5) and N-butyl (estimated XLogP3 ~3.2) homologues, consistent with the ~0.5 log unit increment typically observed per additional methylene unit in aliphatic amines [1]. This intermediate lipophilicity may offer a balanced permeability–solubility profile relative to its neighbours in the homologous series, though empirical log D₇.₄ measurements are required to confirm this [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-Methyl analogue: XLogP3 ~1.5; N-Butyl analogue: XLogP3 ~3.2 (estimated from homologous series increment) |
| Quantified Difference | ~0.9 log units higher than N-methyl; ~0.8 log units lower than N-butyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and nonspecific protein binding; the N-propyl variant occupies a distinct logP window that may be preferable when intermediate lipophilicity is desired for cellular or in vivo assays.
- [1] PubChem. Computed molecular properties for N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine (XLogP3 = 2.4) and estimated values for N-methyl and N-butyl homologues based on homologous series increment. PubChem CID 73254381. https://pubchem.ncbi.nlm.nih.gov/compound/1383626-18-3 (accessed 2026-05-05). View Source
- [2] 55PHARMA DRUG DISCOVERY & DEVELOPMENT AG. Octahydroquinolizines for Antidiabetic Treatment. US Patent Application US20110003808A1, published 6 January 2011 (explicit differentiation of N-alkyl homologues). View Source
